molecular formula C15H16N4O3 B454394 N'~5~-[(Z)-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1,3-BENZODIOXOLE-5-CARBOHYDRAZIDE

N'~5~-[(Z)-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1,3-BENZODIOXOLE-5-CARBOHYDRAZIDE

Cat. No.: B454394
M. Wt: 300.31g/mol
InChI Key: LVVGLUPSWGBGED-APSNUPSMSA-N
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Description

N’-[(Z)-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-1,3-benzodioxole-5-carbohydrazide is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a pyrazole ring, a benzodioxole moiety, and a hydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-1,3-benzodioxole-5-carbohydrazide typically involves the condensation of 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde with 1,3-benzodioxole-5-carbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is stirred for several hours to ensure complete condensation, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing techniques such as continuous flow synthesis to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-1,3-benzodioxole-5-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N’-[(Z)-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-1,3-benzodioxole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(Z)-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-1,3-benzodioxole-5-carbohydrazide is unique due to the presence of both a pyrazole ring and a benzodioxole moiety, which confer distinct chemical and biological properties. These structural features differentiate it from other hydrazones and contribute to its potential as a versatile compound in various scientific applications .

Properties

Molecular Formula

C15H16N4O3

Molecular Weight

300.31g/mol

IUPAC Name

N-[(Z)-(1-ethyl-3-methylpyrazol-4-yl)methylideneamino]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C15H16N4O3/c1-3-19-8-12(10(2)18-19)7-16-17-15(20)11-4-5-13-14(6-11)22-9-21-13/h4-8H,3,9H2,1-2H3,(H,17,20)/b16-7-

InChI Key

LVVGLUPSWGBGED-APSNUPSMSA-N

Isomeric SMILES

CCN1C=C(C(=N1)C)/C=N\NC(=O)C2=CC3=C(C=C2)OCO3

SMILES

CCN1C=C(C(=N1)C)C=NNC(=O)C2=CC3=C(C=C2)OCO3

Canonical SMILES

CCN1C=C(C(=N1)C)C=NNC(=O)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

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